molecular formula C24H17N3O3 B292809 5-(2-oxopropyl)-11,13-diphenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

5-(2-oxopropyl)-11,13-diphenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

Cat. No.: B292809
M. Wt: 395.4 g/mol
InChI Key: RBGGGZWNNCJWEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-oxopropyl)-7,9-diphenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound belongs to the class of pyrido[3’,2’:4,5]furo[3,2-d]pyrimidines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxopropyl)-7,9-diphenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminopyridine derivatives with furan-2-carboxaldehyde, followed by cyclization and functional group modifications . The reaction conditions often involve the use of catalysts such as phosphorus oxychloride and solvents like dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-oxopropyl)-7,9-diphenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-oxopropyl)-7,9-diphenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-oxopropyl)-7,9-diphenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes such as DNA replication and repair, ultimately resulting in cell death . The compound’s electron-transport properties also make it suitable for applications in electronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-oxopropyl)-7,9-diphenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These unique features contribute to its potential as a versatile compound in various scientific and industrial applications .

Properties

Molecular Formula

C24H17N3O3

Molecular Weight

395.4 g/mol

IUPAC Name

5-(2-oxopropyl)-11,13-diphenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

InChI

InChI=1S/C24H17N3O3/c1-15(28)13-27-14-25-21-20-18(16-8-4-2-5-9-16)12-19(17-10-6-3-7-11-17)26-23(20)30-22(21)24(27)29/h2-12,14H,13H2,1H3

InChI Key

RBGGGZWNNCJWEP-UHFFFAOYSA-N

SMILES

CC(=O)CN1C=NC2=C(C1=O)OC3=C2C(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC(=O)CN1C=NC2=C(C1=O)OC3=C2C(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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